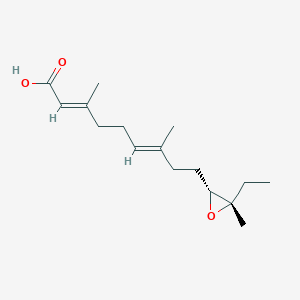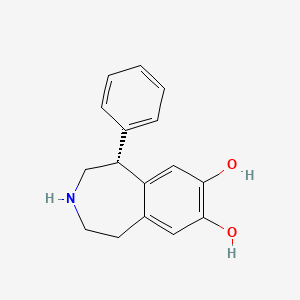
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, (1R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-SKF 38393 is a 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol that is the R-enantiomer of SKF 38393. It is a conjugate base of a (R)-SKF 38393(1+). It is an enantiomer of a (S)-SKF 38393.
Aplicaciones Científicas De Investigación
Dopaminergic Activity
1H-3-Benzazepine derivatives have been synthesized and evaluated as agonists of central and peripheral dopamine receptors. These compounds, including 6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, were prepared by cyclization of certain amino alcohols and showed preliminary evidence of dopaminergic activity, as indicated by effects on renal blood flow and renal vascular resistance in anesthetized dogs. They also demonstrated central dopaminergic activity in rats and in vitro assays involving rat striatal adenylate cyclase stimulation (Pfeiffer et al., 1982).
Affinity for D1 Dopamine Receptor
Research on 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines showed high affinity for the D1 dopamine receptor. In particular, the 6-bromo and 6-chloro derivatives were evaluated, with the 6-bromo derivatives demonstrating similar affinities to their 6-chloro counterparts. This study contributed to identifying 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine as a suitable candidate for further in vivo studies (Neumeyer et al., 1991).
Modulation of Sigma-1 Receptor
SKF83959, an atypical dopamine receptor-1 agonist structurally similar to 1H-3-Benzazepine derivatives, has shown significant modulation on the sigma-1 receptor, indicating a potential new role for these compounds. This modulation may explain some of the D1 receptor-independent effects of the drug, such as neuroprotection and promotion of spontaneous glutamate release (Guo et al., 2013).
Synthesis Methods
Advancements have been made in the synthesis methods for 1H-3-Benzazepine derivatives. A new synthesis for 5-phenyl-2,3-dihydro- and 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones was developed, demonstrating a novel approach to create these compounds (Ackerman et al., 1972).
Monoamine Uptake Inhibitors
The racemic and optically active 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been synthesized and found to be strong dopamine (DA) and norepinephrine (NE) uptake inhibitors. These findings highlight the potential therapeutic applications of these compounds in neurological and psychiatric disorders (Mondeshka et al., 1990).
Propiedades
Número CAS |
62751-59-1 |
|---|---|
Nombre del producto |
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, (1R)- |
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
InChI |
InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2/t14-/m1/s1 |
Clave InChI |
JUDKOGFHZYMDMF-CQSZACIVSA-N |
SMILES isomérico |
C1CNC[C@@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 |
SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 |
SMILES canónico |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




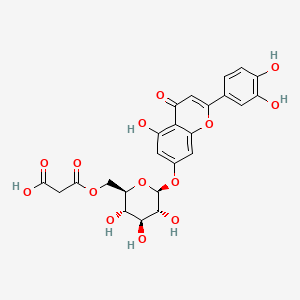

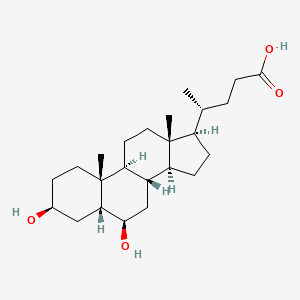
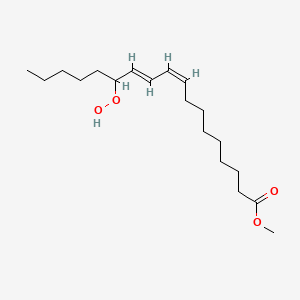

![N-[2-(2-imidazo[1,2-a]pyridinyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1231115.png)
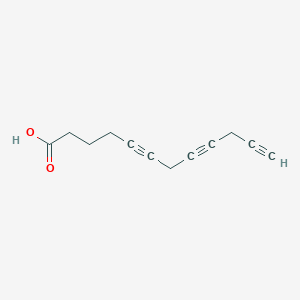
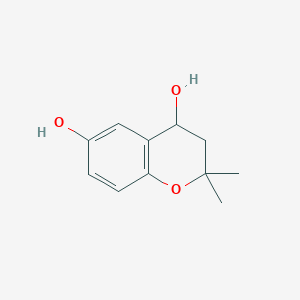


![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine](/img/structure/B1231125.png)
